molecular formula C9H6ClF3O2 B13451059 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde

5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B13451059
M. Wt: 238.59 g/mol
InChI Key: QDLQUIMPKNUFEJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the chloro, methoxy, and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation followed by subsequent functional group transformations. For instance, starting with a suitable benzaldehyde derivative, the trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as chlorination, methoxylation, and trifluoromethylation, followed by purification techniques like distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: This compound is explored for its potential biological activities. It may be used in the development of new drugs due to its ability to interact with biological targets. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Methoxy-5-(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both a methoxy and a chloro group on the benzaldehyde ringFor instance, the methoxy group can influence the compound’s electron density and reactivity, while the chloro group can participate in substitution reactions .

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

5-chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6ClF3O2/c1-15-8-5(4-14)2-6(10)3-7(8)9(11,12)13/h2-4H,1H3

InChI Key

QDLQUIMPKNUFEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1C(F)(F)F)Cl)C=O

Origin of Product

United States

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